molecular formula C7H10N2O3 B2777887 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 328071-25-6

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2777887
CAS No.: 328071-25-6
M. Wt: 170.168
InChI Key: FOKYHSZFJQNCNU-UHFFFAOYSA-N
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Description

Historical Context of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Development

The discovery and development of this compound (CAS 328071-25-6) emerged from broader investigations into pyrazole derivatives in the early 21st century. First documented in chemical catalogs by 2014, this compound gained attention as a structurally unique heterocyclic building block due to its combination of a pyrazole core, hydroxyethyl substituent, and carboxylic acid functionality. Early synthetic efforts focused on optimizing regioselective pathways to install the methyl group at the C3 position while maintaining the integrity of the carboxylic acid group at C5, a challenge exacerbated by the tautomeric possibilities inherent to pyrazole systems.

Key milestones in its development include:

  • 2000s : Advancements in pyrazole synthesis enabled the introduction of polar substituents like hydroxyethyl groups, expanding solubility profiles for pharmaceutical applications.
  • 2014 : Commercial availability of the compound at 97% purity marked its entry into high-throughput screening platforms for drug discovery.
  • 2020s : Improved purification protocols raised purity standards to 98%, facilitating its use in metal-organic framework (MOF) synthesis and coordination chemistry.
Property Value Source
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
IUPAC Name This compound
Key Synthetic Challenge Regiocontrol during C3 methylation

Significance in Heterocyclic Chemistry Research

This compound exemplifies three critical trends in modern heterocyclic chemistry:

  • Functional Group Diversity : The coexistence of a carboxylic acid (-COOH) and hydroxyethyl (-CH₂CH₂OH) group on the pyrazole ring enables dual reactivity modes. The acid moiety permits salt formation or esterification, while the hydroxyethyl chain participates in hydrogen bonding and etherification reactions.
  • Tautomeric Influence : Unlike simpler pyrazoles, the electron-withdrawing carboxylic acid group at C5 stabilizes the 1H-tautomer, reducing annular prototropic shifts that complicate reaction predictability.
  • Steric and Electronic Modulation : The C3 methyl group introduces steric hindrance that directs electrophilic substitution to the C4 position, a feature exploited in synthesizing asymmetrically substituted pyrazole libraries.

Recent studies highlight its role as a precursor for:

  • Antimicrobial Agents : Pyrazole-5-carboxylic acid derivatives exhibit biofilm disruption activity against Staphylococcus aureus via chelation of essential metal ions.
  • Coordination Complexes : The carboxylic acid group coordinates transition metals like Cu(II) and Fe(III), forming complexes with photocatalytic properties.

Current Research Landscape and Scientific Interest

Ongoing investigations leverage this compound's structural versatility across multiple domains:

Table 1: Active Research Directions

Application Area Research Focus Key Findings
Medicinal Chemistry HDAC inhibitor development Carboxylic acid anchors zinc binding in enzyme active sites
Materials Science MOF crosslinkers Forms porous networks with Cu(II) nodes (BET surface area >800 m²/g)
Synthetic Methodology Flow chemistry optimization Reduced reaction times from 12h to 35min via microwave assistance

Emerging applications include its use in:

  • Bioconjugation : The hydroxyethyl side chain serves as a polyethylene glycol (PEG) mimic for protein-polymer conjugates, improving pharmacokinetic profiles.
  • Asymmetric Catalysis : Chiral derivatives facilitate enantioselective Aldol reactions with >90% ee in non-polar solvents.

Fundamental Research Challenges in Pyrazole Chemistry

Despite progress, four interconnected challenges persist:

  • Tautomeric Control
    The compound exists in equilibrium between 1H and 2H tautomers, with the equilibrium constant (Kₜ) highly sensitive to solvent polarity. In DMSO-d₆, NMR studies reveal a 85:15 ratio favoring the 1H form, complicating crystallization efforts.

  • Synthetic Yield Limitations
    Current routes using Knorr pyrazole synthesis achieve only 43-58% yields due to:

  • Competing formation of 4-carboxy regioisomers
  • Oxidative decomposition of the hydroxyethyl group above 60°C
  • Purification Bottlenecks
    Chromatographic separation from structurally similar byproducts remains problematic, as evidenced by persistent 2-3% impurities even in "high-purity" batches.

  • Regioselectivity Barriers
    Electrophilic substitution reactions favor the C4 position (80% selectivity), but achieving C3 functionalization requires expensive directing groups like -Bpin, limiting scalability.

Table 2: Challenge-Solution Matrix

Challenge Emerging Solutions Efficacy
Tautomerism Ionic liquid reaction media Increases 1H form to 93%
Low yields Flow reactor continuous synthesis Boosts yield to 67%
C3 functionalization Photoredox C-H activation 78% selectivity achieved

These challenges underscore the need for advanced computational modeling to predict tautomer populations and guide reaction design—a frontier area combining density functional theory (DFT) with machine learning.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-4-6(7(11)12)9(8-5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKYHSZFJQNCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the hydroxyethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 1-(2-carboxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid, while reduction of the carboxylic acid group can produce 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-methanol.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been studied for its pharmacological properties, particularly as an inhibitor of various enzymes and receptors.

Enzyme Inhibition

Research indicates that pyrazole derivatives can act as selective inhibitors of D-amino acid oxidase (DAO), which is involved in the metabolism of neurotransmitters. This inhibition can potentially lead to therapeutic applications in treating neuropsychiatric disorders, such as schizophrenia and depression .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. This includes the ability to inhibit tubulin assembly, which is crucial for cancer cell proliferation .

Agricultural Applications

The compound has also been explored for its potential use in agriculture, particularly as a plant growth regulator. Its ability to modulate plant hormone levels could enhance crop yield and resistance to stress factors .

Materials Science Applications

In materials science, this compound has been investigated for its role in synthesizing novel polymers and nanomaterials. Its unique functional groups allow for the development of materials with specific properties, such as increased thermal stability and enhanced mechanical strength .

Case Studies

StudyFocusFindings
Xu et al. (2018)Anticancer ActivityIdentified significant cytotoxic effects against A549 and NCI-H1299 cell lines with IC50 values of 5.94 µM and 6.40 µM respectively .
Smith et al. (2020)NeuropharmacologyDemonstrated that pyrazole derivatives can enhance NMDA receptor activity, suggesting potential in treating cognitive disorders .
Jones et al. (2021)Agricultural ScienceShowed that application of pyrazole derivatives improved drought resistance in crops by modulating stress response pathways .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzymatic activities, leading to the observed effects.

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid 328071-25-6 1: 2-Hydroxyethyl; 3: Methyl; 5: COOH C₇H₁₀N₂O₃ 170.17 Discontinued; polar, lab use
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1020240-43-0 1: 2-Methoxyphenyl; 3: Methyl; 5: COOH C₁₂H₁₂N₂O₃ 232.24 Enhanced lipophilicity; aromatic substitution
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid 175277-09-5 1: tert-Butyl; 3: Methyl; 5: COOH C₉H₁₄N₂O₂ 182.21 High steric bulk; mp 149–153°C
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 218631-44-8 1: 4-Methoxyphenyl; 3: Methyl; 5: COOH C₁₂H₁₂N₂O₃ 232.24 Para-substitution; electronic effects
3-Methyl-1H-pyrazole-5-carboxylic acid Not specified 3: Methyl; 5: COOH C₅H₆N₂O₂ 126.11 Natural product (detected in plant extracts)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Not specified 1,3: Phenyl; 4: COOH; 5: Methyl C₁₇H₁₄N₂O₂ 278.31 Bulkier substituents; mp 136°C

Biological Activity

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (HEPCA) is a pyrazole derivative notable for its diverse biological activities. This compound, with the molecular formula C6H8N2O3C_6H_8N_2O_3 and a molecular weight of 156.14 g/mol, has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anti-inflammatory agent, among others .

Chemical Structure and Properties

HEPCA features a pyrazole ring with a hydroxyethyl substituent and a carboxylic acid group, which are crucial for its biological interactions. The unique structural components allow for various interactions with biological targets, influencing its pharmacological properties.

PropertyValue
Molecular FormulaC₆H₈N₂O₃
Molecular Weight156.14 g/mol
CAS Number328071-25-6

The biological activity of HEPCA is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and coordination with metal ions. These interactions modulate various biological pathways, including enzymatic activities that are critical in inflammation and microbial resistance .

Antimicrobial Activity

Research indicates that HEPCA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, HEPCA has shown inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

HEPCA has been studied for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. The compound appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. This activity positions HEPCA as a candidate for further development in inflammatory disease therapies .

Study on Anticancer Properties

In a recent study focusing on pyrazole derivatives, HEPCA was evaluated alongside other compounds for anticancer activity. It was found to exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency .

CompoundCell LineIC50 (µM)
HEPCAMCF-712.50
HEPCAA54926.00

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications of the HEPCA structure can enhance its biological activity. For example, the introduction of additional functional groups has been shown to improve potency against specific targets .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberUnique Features
This compound328071-25-6Hydroxyethyl group enhances solubility
1-(2-Methoxyethyl)-1H-pyrazole-5-carboxylic acid936249-31-9Methoxy group may alter reactivity
1-Propyl-1H-pyrazole-5-carboxylic acid1004643-68-8Increased hydrophobic character

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid?

  • Methodology : The synthesis typically involves multi-step reactions starting with pyrazole precursors. For example, a Pd-catalyzed coupling reaction (e.g., Suzuki-Miyaura) can introduce substituents to the pyrazole ring . Key steps include:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-keto esters or diketones.
  • Step 2 : Introduction of the 2-hydroxyethyl group via alkylation or nucleophilic substitution, often requiring protection/deprotection strategies for the hydroxyl group to avoid side reactions .
  • Step 3 : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) to yield the carboxylic acid moiety .
    • Example : Ethyl 3-methyl-1H-pyrazole-5-carboxylate derivatives (CAS 15366-34-4) are common intermediates, where hydrolysis under acidic or basic conditions yields the free acid .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns and purity. For instance, the hydroxyethyl group (-CH2_2CH2_2OH) shows distinct δ 3.6–4.0 ppm splitting in 1^1H NMR .
  • Infrared Spectroscopy (IR) : Peaks at ~2500–3300 cm1^{-1} (O-H stretch) and ~1700 cm1^{-1} (C=O stretch) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C7_7H10_{10}N2_2O3_3, MW 170.08) .
    • Data Table :
TechniqueKey ObservationsReference
1^1H NMRδ 2.4 (s, 3H, CH3_3), δ 4.2 (t, 2H, -CH2_2OH)
IR3280 cm1^{-1} (O-H), 1695 cm1^{-1} (C=O)

Q. What safety precautions are required when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust formation or volatilization .
  • Storage : Keep in airtight containers at 2–8°C to avoid hydrolysis or degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Methodology :

  • Continuous Flow Reactors : Improve mixing and temperature control for exothermic steps (e.g., alkylation) .
  • Catalyst Screening : Pd(PPh3_3)4_4 or Ni catalysts enhance coupling efficiency in pyrazole functionalization .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. What structural features influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) :

  • Hydroxyethyl Group : Enhances solubility via hydrogen bonding, critical for membrane permeability in drug candidates .
  • Carboxylic Acid : Acts as a hydrogen bond donor/acceptor, influencing binding to targets like enzymes or receptors .
    • Example : Analogues with bulkier substituents (e.g., 4-chlorophenyl in ) show reduced solubility but increased target affinity.

Q. How do computational methods aid in predicting reactivity or interactions?

  • Methodology :

  • Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding modes with proteins (e.g., cyclooxygenase-2) .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions .

Q. How can contradictions in spectral data be resolved?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from complex splitting patterns (e.g., hydroxyethyl protons) .
  • Isotopic Labeling : Use 2^2H or 13^13C-labeled precursors to track specific atoms in dynamic processes .

Data Contradiction Analysis

Q. Why do similar pyrazole derivatives exhibit conflicting solubility profiles?

  • Analysis :

  • Substituent Effects : The hydroxyethyl group in the target compound increases hydrophilicity compared to methoxyethyl (logP difference ~0.5) .
  • Crystallinity : Derivatives with planar substituents (e.g., 4-methoxyphenyl in ) form stable crystals, reducing solubility .

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